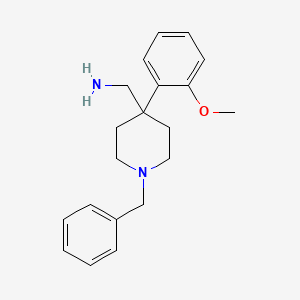![molecular formula C20H14N2O B11831590 2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one CAS No. 91894-72-3](/img/structure/B11831590.png)
2-([1,1'-Biphenyl]-4-yl)quinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(Biphényl-4-yl)-quinazolin-4(1H)-one est un composé appartenant à la famille des quinazolinones, connue pour ses diverses activités biologiques et ses applications dans divers domaines tels que la chimie médicinale, la science des matériaux et la synthèse organique. Le squelette quinazolinone est une structure commune que l'on retrouve dans les alcaloïdes naturels et les médicaments synthétiques, ce qui en fait une cible importante pour la recherche chimique et le développement de médicaments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-(Biphényl-4-yl)-quinazolin-4(1H)-one implique généralement la condensation de 2-aminobenzamides avec des aldéhydes sous irradiation de lumière visible. Cette réaction se déroule en utilisant la fluorescéine comme photocatalyseur en présence d'hydroperoxyde de tert-butyle (TBHP) sans avoir besoin d'un catalyseur métallique . Les conditions réactionnelles sont douces et respectueuses de l'environnement, ce qui rend cette méthode très efficace et durable.
Méthodes de production industrielle
Les méthodes de production industrielle des dérivés de quinazolinone impliquent souvent une synthèse à grande échelle utilisant des réactions de condensation similaires. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production. De plus, les principes de la chimie verte sont de plus en plus adoptés pour minimiser l'impact environnemental de la synthèse industrielle .
Analyse Des Réactions Chimiques
Types de réactions
La 4-(Biphényl-4-yl)-quinazolin-4(1H)-one subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinazoline-2,4(1H,3H)-diones.
Réduction : Les réactions de réduction peuvent convertir les quinazolinones en leurs dihydroquinazolinones correspondantes.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier en position 2.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d'hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium aluminium (LiAlH4) sont couramment utilisés.
Substitution : Les nucléophiles tels que les amines et les halogénoalcanes sont souvent utilisés dans les réactions de substitution.
Principaux produits formés
Oxydation : Quinazoline-2,4(1H,3H)-diones.
Réduction : Dihydroquinazolinones.
Substitution : Divers dérivés quinazolinone substitués.
Applications de la recherche scientifique
La 4-(Biphényl-4-yl)-quinazolin-4(1H)-one a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Médecine : Enquête sur son potentiel en tant qu'agent antitumoral et d'autres applications thérapeutiques.
Industrie : Utilisé dans la production de matériaux luminescents et de sondes sensibles à l'environnement.
Mécanisme d'action
Le mécanisme d'action de la 4-(Biphényl-4-yl)-quinazolin-4(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes, telles que les kinases, en se liant à leurs sites actifs et en bloquant leur activité. Cette inhibition peut conduire à la perturbation des voies de signalisation cellulaire, entraînant finalement les effets thérapeutiques souhaités .
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)quinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential as an anti-tumor agent and other therapeutic applications.
Industry: Utilized in the production of luminescent materials and environmentally sensitive probes.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Quinazoline : Un hétérocycle aromatique avec une structure bicyclique constituée d'un cycle benzénique fusionné à un cycle pyrimidine.
Quinoxaline : Une autre diazanaphtalène ayant une structure similaire mais des activités biologiques différentes.
Cinnoline : Un isomère de la benzodiazine ayant des propriétés chimiques et des applications distinctes.
Unicité
La 4-(Biphényl-4-yl)-quinazolin-4(1H)-one se distingue par sa combinaison unique d'un groupe biphényle et d'un noyau quinazolinone, qui confère des propriétés luminescentes et des activités biologiques distinctes. Ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Numéro CAS |
91894-72-3 |
|---|---|
Formule moléculaire |
C20H14N2O |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C20H14N2O/c23-20-17-8-4-5-9-18(17)21-19(22-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22,23) |
Clé InChI |
SJDFJPIBCAJGKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-2-methylbenzo[cd]indol-1-ium iodide](/img/structure/B11831509.png)
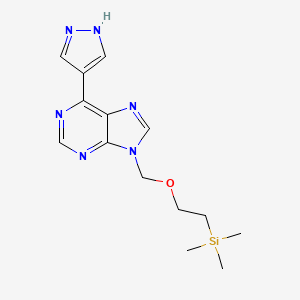
![1,3-Dioxan-4-one, 2-(1,1-dimethylethyl)-5-hexyl-6-[2-(hydroxyimino)tridecyl]-, (2S,5S,6S)-](/img/structure/B11831516.png)
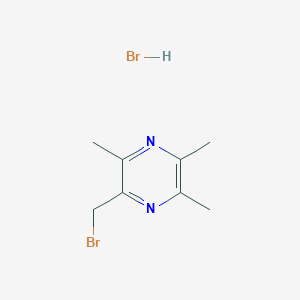
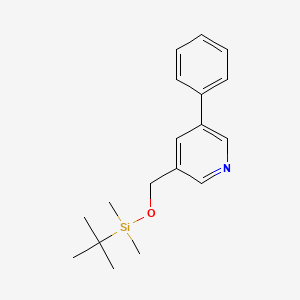
![(3R,5R)-3-butyl-3-ethyl-7-methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine-8-carbaldehyde 1,1-dioxide](/img/structure/B11831541.png)

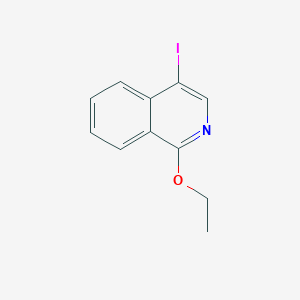
![(2R,2'S,3R,3'R)-3,3'-di-tert-butyl-2,2'-diisopropyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphol e](/img/structure/B11831555.png)
![bis[(2R)-2-amino-5-(carbamoylamino)pentanoyl] 2-hydroxybutanedioate](/img/structure/B11831558.png)
![3,5-Pyrazolidinedione, 4-[(4-propoxy-1-naphthalenyl)methylene]-](/img/structure/B11831569.png)
![(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B11831571.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 4-methyl-2-(4-methylphenyl)-](/img/structure/B11831574.png)
